molecular formula C23H21NO B10766677 (1-butylindol-3-yl)-naphthalen-2-ylmethanone

(1-butylindol-3-yl)-naphthalen-2-ylmethanone

Cat. No.: B10766677
M. Wt: 327.4 g/mol
InChI Key: LCZKNUDVFMMPPZ-UHFFFAOYSA-N
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Description

JWH 073 N-2’-naphthyl isomer is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2The compound is structurally similar to JWH 073 but differs by having the naphthyl group attached at the 2’ position and a 2-methylpropyl group in place of a butyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 073 N-2’-naphthyl isomer typically involves the reaction of 1-(2-methylpropyl)-1H-indole-3-carboxylic acid with 2-naphthylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of JWH 073 N-2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

JWH 073 N-2’-naphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 073 N-2’-naphthyl isomer has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

    Biology: Studied for its interaction with cannabinoid receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications

Mechanism of Action

JWH 073 N-2’-naphthyl isomer exerts its effects by binding to cannabinoid receptor 1 and cannabinoid receptor 2. The binding affinity for these receptors is measured by the inhibition constant values of 8.9 nM and 38 nM, respectively. Upon binding, the compound activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 073 N-2’-naphthyl isomer is unique due to its specific structural modifications, which result in distinct binding affinities and pharmacological effects compared to other synthetic cannabinoids. The presence of the 2-methylpropyl group and the 2’-naphthyl substitution enhances its interaction with cannabinoid receptors, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(1-butylindol-3-yl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C23H21NO/c1-2-3-14-24-16-21(20-10-6-7-11-22(20)24)23(25)19-13-12-17-8-4-5-9-18(17)15-19/h4-13,15-16H,2-3,14H2,1H3

InChI Key

LCZKNUDVFMMPPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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